
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane is a heterocyclic organic compound It features a dioxane ring substituted with a thiophene group and a chloropropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane typically involves the reaction of thiophene derivatives with chloropropyl reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of 3-chloropropyl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropyl group can be reduced to a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(3-Propyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane.
Substitution: 2-(3-Aminopropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane or 2-(3-Thiopropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane.
科学研究应用
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the chloropropyl group can form covalent bonds with nucleophilic sites.
相似化合物的比较
Similar Compounds
2-(3-Chloropropyl)-2-thiophen-2-yl[1,3]dioxolane: Similar structure but lacks the dimethyl substitution on the dioxane ring.
2-(3-Chloropropyl)-5,5-dimethyl-2-(furan-2-yl)-1,3-dioxane: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane is unique due to the presence of both the thiophene ring and the chloropropyl group, which confer distinct chemical reactivity and potential biological activity. The dimethyl substitution on the dioxane ring also influences its steric and electronic properties, making it a valuable compound for various applications.
属性
CAS 编号 |
88098-37-7 |
|---|---|
分子式 |
C13H19ClO2S |
分子量 |
274.81 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-5,5-dimethyl-2-thiophen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C13H19ClO2S/c1-12(2)9-15-13(16-10-12,6-4-7-14)11-5-3-8-17-11/h3,5,8H,4,6-7,9-10H2,1-2H3 |
InChI 键 |
DWKKCIGMXSQLOO-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)(CCCCl)C2=CC=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


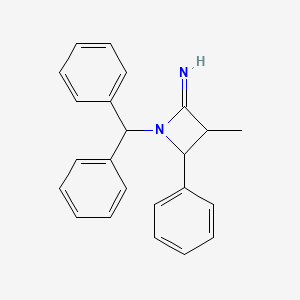
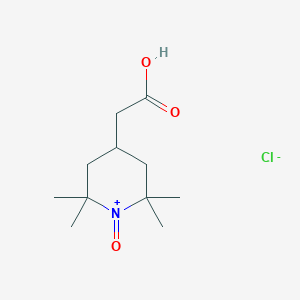
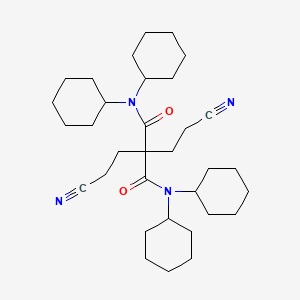
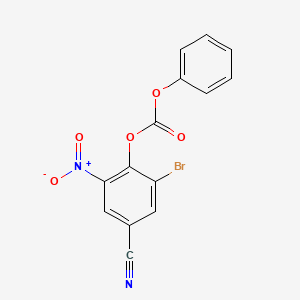

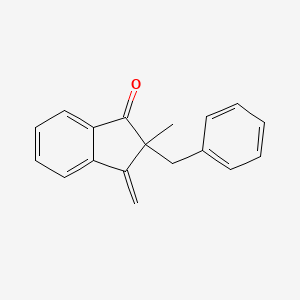
![1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B14400924.png)



![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)


